The compound "(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride" is a derivative of the tetrahydroisoquinoline family, which is known for its presence in various biologically active molecules. These derivatives have been extensively studied due to their potential therapeutic applications, including their role in neurodegenerative diseases and as anticancer agents. The relevance of this compound is underscored by the ongoing research into its mechanism of action and its applications in various fields.
The anticancer potential of tetrahydroisoquinoline derivatives has been a subject of interest. Research has shown that these compounds, with modifications on the phenyl ring, exhibit potent cytotoxicity against various breast cancer cell lines2. The synthesis of these analogs involves a multi-step process, including the formation of benzoyl/benzenesulfonyl imino ylides and subsequent reduction to yield the target compounds. The most potent of these synthesized compounds demonstrated significant cytotoxicity with low IC50 values, suggesting their potential as anticancer agents2.
In addition to their role in neurodegenerative diseases and cancer, benzylisoquinoline derivatives have been evaluated for their antiarrhythmic properties. A series of benzylisoquinolines with aminoacetamide side chains were synthesized and tested for their ability to protect against ventricular fibrillation in mice and arrhythmias in dogs with myocardial infarction3. The results indicated that most compounds exhibited some degree of antiarrhythmic effect, with one compound in particular showing greater potency and lower toxicity compared to lidocaine, making it a candidate for further evaluation3.
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound features a unique combination of a benzyl group, an amino acid derivative, and a tetrahydroisoquinoline structure, which makes it significant for various scientific applications. The compound is primarily recognized for its potential in medicinal chemistry, particularly in the development of chiral ligands and pharmaceutical agents.
The compound can be classified as:
The synthesis of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:
The molecular structure of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be described as follows:
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is primarily linked to its role as a precursor for chiral ligands in catalysis:
The physical and chemical properties of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include:
These properties are critical for its applications in pharmaceutical formulations and research .
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific applications:
The compound exhibits precise stereochemical and structural characteristics essential to its chemical identity. It possesses the molecular formula C₂₂H₂₇ClN₂O₃, with a molecular weight of 402.91 grams per mole [5] [7]. The hydrochloride salt form contributes to its crystalline nature and enhanced solubility properties compared to the free base. The stereochemical configuration features two chiral centers, both with (S) stereochemistry—one within the tetrahydroisoquinoline ring system and the other in the 2-amino-3-methylbutanoyl moiety derived from L-valine [7] [9]. This specific (S,S) configuration significantly influences its three-dimensional structure and biological interactions.
Table 1: Systematic Chemical Identifiers
Identifier Type | Designation |
---|---|
CAS Registry Numbers | 166169-15-9 (hydrochloride salt) [5] [9] 172499-31-9 [7] |
IUPAC Name | benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate hydrochloride [7] |
Systematic Name | (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
Canonical SMILES | CC(C)C@@HN.Cl [7] |
InChI Key | WQZKTGMHLDJLKO-FKLPMGAJSA-N [7] |
Other Names | (S)-Benzyl 1,2,3,4-tetrahydro-2-[(2S)-2-amino-3-methyl-1-oxobutyl]-3-isoquinolinecarboxylate hydrochloride; (3S)-2-[(2S)-2-Amino-3-methylbutanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride [5] [9] |
The structural framework comprises a benzyl ester group attached to the tetrahydroisoquinoline's 3-carboxylate functionality, while the secondary amine at position 2 is acylated with an L-valine residue. The hydrochloride salt typically forms through treatment of the free base with hydrochloric acid, resulting in protonation of the primary amine group from the valinyl residue. This modification enhances the compound's crystallinity and stability during storage [5] [7]. The presence of multiple hydrogen bond donors and acceptors within its architecture facilitates specific molecular recognition events, making it valuable for designing enzyme inhibitors and receptor ligands.
Table 2: Structural Characteristics and Properties
Structural Feature | Chemical Significance |
---|---|
Tetrahydroisoquinoline Core | Adopts a half-chair conformation; provides rigid scaffold for spatial positioning of functional groups |
Benzyl Ester Group | Serves as a protecting group for carboxylic acid; influences lipophilicity and substrate recognition |
L-Valinyl Moiety | Introduces chiral amino acid functionality; provides primary amine for further derivatization |
(S,S) Configuration | Ensures specific three-dimensional orientation; critical for chiral interactions in biological systems |
Hydrochloride Salt | Enhances crystallinity, stability, and solubility in aqueous systems compared to free base form |
Tetrahydroisoquinoline alkaloids have constituted a significant focus in natural product chemistry and medicinal research for over a century, with early investigations identifying their presence in diverse botanical sources and recognizing their complex pharmacological profiles. The structural simplification of naturally occurring isoquinoline alkaloids led to the exploration of synthetic tetrahydroisoquinoline derivatives as privileged scaffolds in drug discovery. These constrained heterocyclic systems offered improved metabolic stability compared to linear peptides while retaining conformational preferences essential for biological recognition [7]. The specific integration of amino acid residues, such as the L-valine moiety in (S)-benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, emerged as a strategic advancement in the 1980s-1990s, enabling the development of peptide-like compounds with enhanced bioavailability and receptor selectivity.
Research into tetrahydroisoquinoline derivatives has revealed substantial therapeutic potential across multiple pharmacological domains. Structural modifications to the phenyl ring system have yielded compounds demonstrating potent cytotoxicity against breast cancer cell lines, establishing the framework's significance in oncology drug discovery [7]. Beyond anticancer applications, benzyl-substituted tetrahydroisoquinolines featuring aminoacetamide side chains have been systematically evaluated for cardiovascular effects. Several derivatives demonstrated protective effects against ventricular fibrillation in murine models and suppressed arrhythmias in canine models of myocardial infarction, with certain compounds exhibiting superior efficacy and reduced toxicity compared to established agents such as lidocaine [7]. These investigations established the tetrahydroisoquinoline core as a versatile platform for developing modulators of cardiac electrophysiology.
The progressive evolution from simple tetrahydroisoquinolines to complex derivatives like (S)-benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride reflects three significant trends in medicinal chemistry: (1) the strategic incorporation of natural amino acid residues to enhance biological recognition; (2) the implementation of stereochemical control to optimize target engagement; and (3) the utilization of protecting groups such as benzyl esters to facilitate synthetic accessibility while enabling late-stage deprotection for further functionalization. This compound thus represents a convergence of multiple historical design strategies aimed at optimizing bioactive molecules for pharmacological applications [6] [7].
(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as an advanced intermediate for constructing peptidomimetics—compounds that mimic the biological activity of peptides while overcoming their pharmacokinetic limitations. The tetrahydroisoquinoline core provides conformational restraint that reduces molecular flexibility, potentially enhancing receptor selectivity and metabolic stability compared to fully flexible peptides [7]. The benzyl-protected carboxylate group offers synthetic versatility, allowing controlled deprotection to reveal the carboxylic acid functionality for subsequent coupling reactions in solid-phase peptide synthesis or fragment condensation strategies. Simultaneously, the primary amine on the valinyl side chain provides an orthogonal functional handle for further molecular elaboration.
In drug discovery pipelines, this compound functions as a chiral building block for synthesizing structurally complex molecules with defined stereochemistry. The (S,S) configuration ensures precise spatial orientation of functional groups, critical for interactions with asymmetric binding sites in biological targets [7] [9]. Researchers have incorporated analogous tetrahydroisoquinoline derivatives as key structural components in several therapeutic contexts:
The structural attributes of this molecule specifically address key challenges in peptidomimetic design. The secondary amide linkage between the tetrahydroisoquinoline nitrogen and the valinyl carbonyl group mimics natural peptide bonds while reducing susceptibility to proteolytic cleavage. The benzyl ester group offers both steric and electronic modulation of the carboxylate functionality, potentially enhancing cell permeability compared to free acid derivatives. Furthermore, the isopropyl side chain from the valinyl residue introduces a branched hydrophobic element that can engage in van der Waals interactions with complementary regions on biological targets, influencing binding affinity and selectivity [5] [7] [9].
Current research applications leverage this compound as a precursor for synthesizing more complex drug candidates, particularly those targeting protein-protein interactions that traditionally have been challenging for small molecule therapeutics. The molecular framework provides a semi-rigid platform for spatially arraying functional groups that can disrupt large interaction surfaces. With purity specifications typically exceeding 95% in commercial supplies [9], the compound meets the stringent quality requirements for pharmaceutical development, enabling its utilization in lead optimization programs focused on fine-tuning pharmacological properties while maintaining the advantageous structural features of the tetrahydroisoquinoline-valine hybrid architecture.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: